

Application Note: Stability-Indicating RP-HPLC Assay for Domiphen Bromide

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Compound Focus: Domiphen Bromide

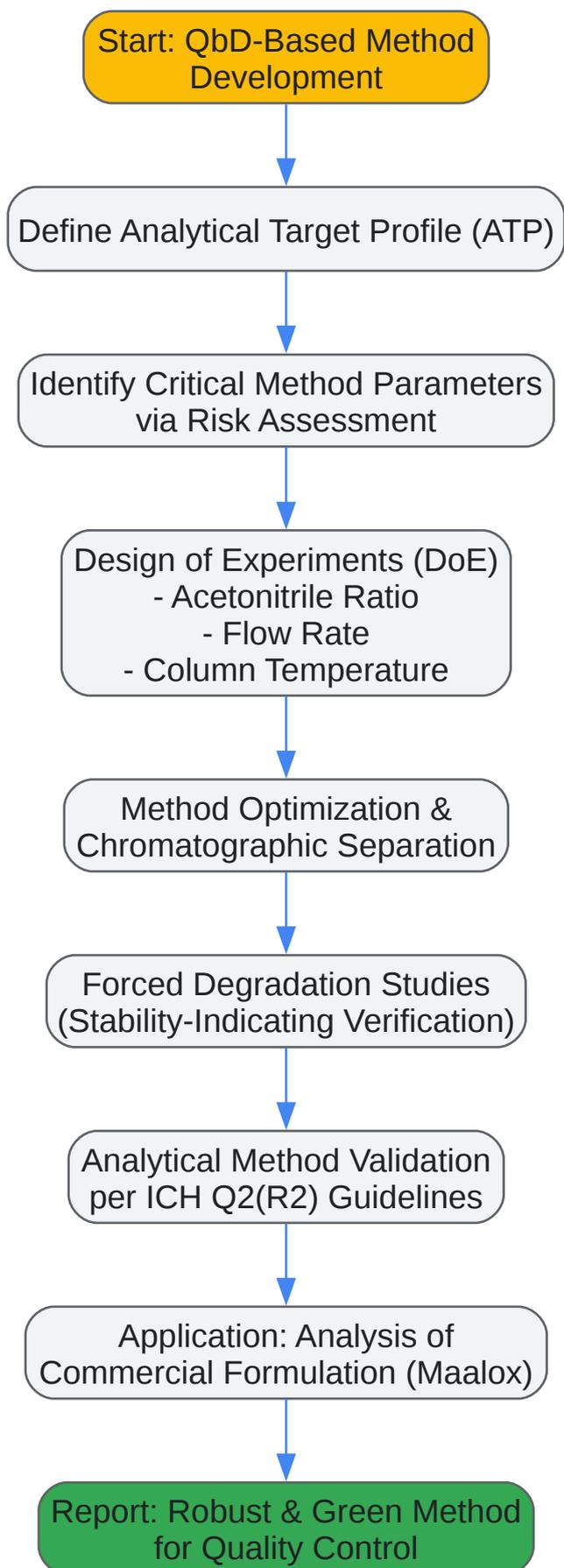
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This application note summarizes a **Quality by Design (QbD)** based, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of **Domiphen Bromide (DB)** in bulk drug and pharmaceutical formulations [1]. DB is a quaternary ammonium compound widely used as an antimicrobial preservative [2]. This method is designed for quality control and stability assessments, effectively separating DB from its degradation products [1].

The experimental workflow for the method development, validation, and application is outlined below:



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Materials and Instrumentation

- **API & Formulation: Domiphen Bromide** (reference standard, purity $\geq 99.96\%$), Commercial product (e.g., Maalox oral suspension) [1].
- **Chemicals:** HPLC-grade acetonitrile, perchloric acid (70%), ethanol, bidistilled water [1].
- **Instrumentation:** HPLC system with DAD detector (e.g., Agilent 1260 Infinity II), data acquisition software (e.g., OpenLAB CDS) [1].
- **Chromatographic Column:** Inertsil ODS-3 or equivalent reversed-phase C18 column (250 mm x 3.0 mm, 5 μm) [1].

Method Parameters & Validation Summary

The developed method uses a simple, isocratic mobile phase, avoiding hazardous ion-pairing reagents and aligning with green chemistry principles [1].

Table 1: Optimized Chromatographic Conditions

Parameter	Specification
Mobile Phase	Acetonitrile : 0.0116 M Perchloric acid (70:30, v/v)
Flow Rate	2.0 mL/min
Column Temperature	25 °C
Detection Wavelength	275 nm
Injection Volume	20 μL
Run Time	~6 minutes
Retention Time of DB	~5.02 minutes [1]

Table 2: Method Validation Results

Validation Parameter	Result / Performance
Linearity Range	1.132 - 1000 µg/mL
Correlation Coefficient (r ²)	> 0.999
LOD / LOQ	0.373 µg/mL / 1.132 µg/mL
Accuracy (Recovery %)	98.8 - 99.76%
Precision (% RSD)	Intraday & Interday < 2%
Robustness	Established via DoE; variations in critical parameters had minimal impact [1].

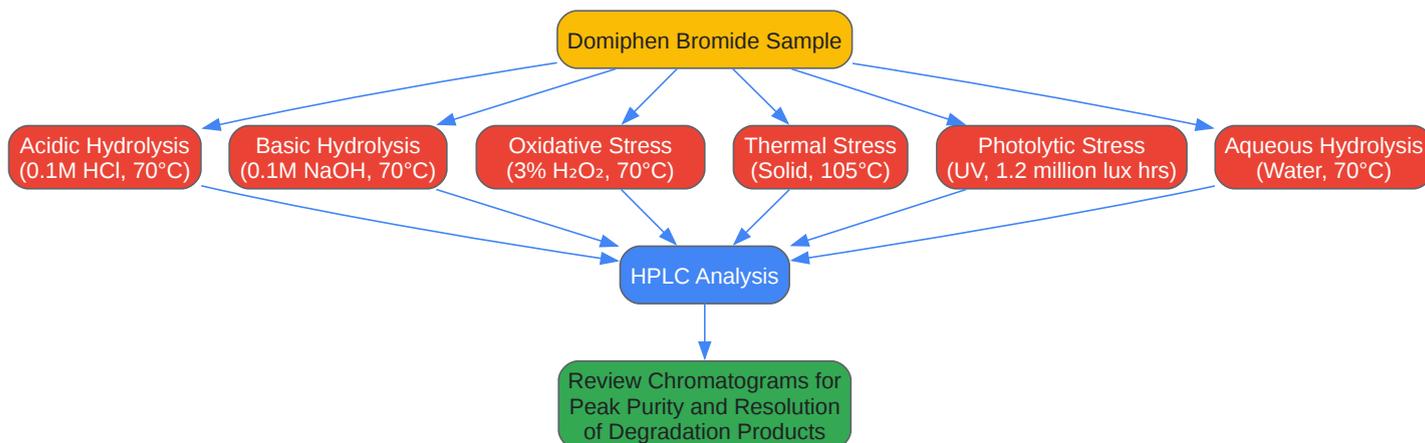
Detailed Experimental Protocols

Protocol 1: Standard and Sample Preparation

- **Standard Stock Solution (1000 µg/mL):** Accurately weigh about 50 mg of **Domiphen Bromide** reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a diluent of ethanol and bidistilled water (50:50, v/v). Sonicate for 5 minutes to ensure complete dissolution [1].
- **Working Standard Solutions:** Prepare a series of working standards by appropriate serial dilution of the stock solution with the same diluent to cover the concentration range of 1-1000 µg/mL for the calibration curve [1].
- **Sample Solution (from Maalox Oral Suspension):** Transfer 10 mL of the well-mixed suspension into a 20 mL volumetric flask. Dilute to volume with the ethanol-water (50:50) diluent and mix thoroughly. Filter the resulting solution through a 0.45 µm membrane filter before HPLC injection [1].

Protocol 2: Forced Degradation Studies

Forced degradation should be performed on both the standard drug and the formulation to establish the stability-indicating nature of the method. The pathways and outcomes are summarized in the diagram below.



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Procedure:

- **Acid & Base Hydrolysis:** Treat DB solution (at ~1 mg/mL) with 0.1 M HCl or 0.1 M NaOH. Heat at **70°C** for a predefined time (e.g., 1-3 hours). Neutralize before analysis [1].
- **Oxidative Degradation:** Treat DB solution with **3% Hydrogen Peroxide (H₂O₂)**. Heat at **70°C** for a similar duration [1].
- **Thermal Degradation:** Expose the solid DB powder to a **dry heat of 105°C** for ~24 hours in an oven. Prepare the solution for analysis after stress [1].
- **Photolytic Degradation:** Expose solid DB and its solution to a **validated photostability chamber** providing overall illumination of not less than **1.2 million Lux hours** and an integrated near-UV energy of not less than **200-watt hours/square meter** as per ICH Q1B guidelines.

Key Findings from Degradation: The method successfully separated DB from all degradation products. The order of susceptibility was: **Basic hydrolysis (26.72% degradation) > Acidic hydrolysis (18.45%) > Oxidative stress (15.23%)**. DB was found to be more stable under thermal and photolytic conditions [1].

Discussion and Best Practices

- **QbD and Robustness:** The use of a **2³ full factorial Design of Experiments (DoE)** during development to optimize acetonitrile ratio, flow rate, and column temperature ensures the method is robust within a defined design space [1].
- **Green Chemistry Assessment:** The method's environmental impact was evaluated using multiple metrics (NEMI, AGREEprep, etc.), confirming it as a sustainable alternative to traditional methods that use chloroform [1].
- **Solution Stability:** Standard and sample solutions of DB were found to be stable for at least **24 hours at 25°C** and **48 hours at 4°C** [1].

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References

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2. | CAS#:538-71-6 | Chemsrvc Domiphen bromide [chemsrc.com]

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